4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
The exact mass of the compound this compound is 417.14125932 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)15-5-1-2-6-16(15)25-19(30)27-11-9-26(10-12-27)18(29)14-13-24-28-8-4-3-7-17(14)28/h1-8,13H,9-12H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCSPXNZMKYZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can disrupt cell cycle progression, leading to the inhibition of cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from performing its normal function in the cell cycle. The exact nature of this interaction and the resulting changes in CDK2’s activity are areas of ongoing research.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating. The downstream effects of this disruption can include apoptosis, or programmed cell death.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. These results suggest that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer.
Biological Activity
The compound 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a member of the pyrazolo[1,5-a]pyridine class of compounds, which have garnered attention for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class often function as inhibitors of specific kinases involved in crucial signaling pathways. The target for this compound includes the RET kinase , which plays a significant role in cell proliferation and survival. Inhibition of RET kinase has been linked to therapeutic effects in various cancers, including lung and thyroid cancers .
Anticancer Properties
The compound has demonstrated promising anticancer activity through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can significantly reduce the viability of cancer cell lines such as BxPC-3 (pancreatic cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .
- Induction of Apoptosis : The compound appears to activate intrinsic and extrinsic apoptotic pathways, evidenced by increased activity of caspases 8 and 9 in treated cells .
- Impact on Signaling Pathways : It has been observed to inhibit critical signaling pathways such as AKT-mTOR and PD1-PD-L1 interactions, which are vital for cancer cell survival and immune evasion .
Other Biological Activities
In addition to its anticancer effects, this compound has shown:
- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antiviral Activity : Related compounds with similar scaffolds have exhibited antiviral properties against plant viruses, suggesting potential broader applications in virology .
Research Findings
A comprehensive study evaluated the structure-activity relationship (SAR) of various pyrazolo[1,5-a]pyridine derivatives. The findings indicated that modifications at the piperazine moiety significantly influenced biological activity. Notably:
- Trifluoromethyl substitutions enhanced potency against RET kinase.
- Structural variations led to differing profiles in terms of selectivity and toxicity towards normal cells versus cancer cells .
Case Study 1: RET Kinase Inhibition
In a preclinical model using xenografts of RET-driven tumors, administration of the compound resulted in a marked reduction in tumor size compared to controls. The mechanism was attributed to both direct inhibition of RET signaling and downstream effects on angiogenesis and metastasis.
Case Study 2: Apoptotic Pathway Activation
Another study focused on the apoptotic effects observed in colon cancer cell lines. Treatment with the compound led to significant upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action suggests a robust mechanism for inducing cell death in malignant cells.
Data Tables
Scientific Research Applications
1.1. Kinase Inhibition
This compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), which is implicated in various cancers. The optimization of pyrazolo[1,5-a]pyrimidines has led to the development of selective CK2 inhibitors, demonstrating significant activity in vitro against a range of kinases. For instance, compounds derived from this scaffold showed promising results in kinase selectivity screens, indicating their potential utility in cancer therapeutics .
1.2. Treatment of Proliferative Diseases
The pyrazolo[1,5-a]pyridine scaffold has been reported as an effective inhibitor of RET kinase, which plays a role in several proliferative diseases including various cancers. This suggests that derivatives like the compound could be leveraged for treating conditions driven by aberrant RET signaling .
2.1. Modifications and Selectivity
Research has indicated that small modifications to the pyrazolo[1,5-a]pyrimidine structure can significantly impact the selectivity and potency of these compounds against specific kinases. For example, variations at the 3 and 5 positions of the pyrazolo ring have been explored to enhance binding affinity to CK2 and improve selectivity over off-target kinases .
Case Studies and Research Findings
Preparation Methods
[3 + 2]-Cycloaddition of N-Aminopyridinium Ylides
A direct method involves the [3 + 2]-cycloaddition of N-aminopyridinium ylides with ynals (ynoic aldehydes), as demonstrated by Li et al. (2023). This one-pot reaction constructs the pyrazolo[1,5-a]pyridine core while introducing a cyano group at the 3-position. The ylide acts as both a 1,3-dipole and nitrogen source, enabling dual reactivity that simplifies the synthesis. Typical conditions involve dichloroethane (DCE) as the solvent at 80°C for 12–24 hours, yielding cyanated derivatives in 60–85% efficiency.
Cyclization of Amino Pyrazoles and Enaminones
Alternative routes employ cyclocondensation between 5-aminopyrazoles and enaminones. Sikdar et al. (2023) optimized a microwave-assisted protocol using potassium persulfate (K₂S₂O₈) as an oxidant, achieving cyclization at 120°C within 20 minutes. This method avoids traditional reflux conditions, enhancing scalability. Substituents on the enaminone dictate regioselectivity, with electron-withdrawing groups favoring 7-substituted pyrazolo[1,5-a]pyridines.
Table 1: Comparison of Pyrazolo[1,5-a]pyridine Synthesis Methods
| Method | Conditions | Yield (%) | Key Advantage | Source |
|---|---|---|---|---|
| [3 + 2]-Cycloaddition | DCE, 80°C, 12–24 h | 60–85 | Dual functionality (CN group) | |
| Microwave Cyclization | K₂S₂O₈, 120°C, 20 min | 70–90 | Rapid reaction time |
Preparation of the Piperazine-1-carboxamide Moiety
The piperazine-1-carboxamide fragment is synthesized through sequential nucleophilic substitutions and carboxamide couplings.
Carboxamide Formation via Isocyanate Intermediates
Piperazine derivatives are often functionalized using carbamoyl chlorides. For example, reacting piperazine with phenyl isocyanate in tetrahydrofuran (THF) at 0–5°C generates the monosubstituted carboxamide. Subsequent reaction with 2-(trifluoromethyl)phenyl isocyanate introduces the aryl group, though steric hindrance from the trifluoromethyl substituent may necessitate elevated temperatures (50–60°C) and prolonged reaction times (8–12 h).
Solid-Phase Synthesis for High Purity
Patent WO2015100117A1 discloses a solid-phase approach using Wang resin-bound piperazine. After coupling with N-Fmoc-protected amino acids, the resin is treated with trifluoroacetic acid (TFA) to cleave the product, achieving >95% purity without chromatography. This method is advantageous for large-scale production.
Coupling of Pyrazolo[1,5-a]pyridine and Piperazine Fragments
The final assembly involves conjugating the pyrazolo[1,5-a]pyridine-3-carbonyl group to the piperazine-1-carboxamide.
EDC/HOBt-Mediated Amide Bond Formation
A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The pyrazolo[1,5-a]pyridine-3-carboxylic acid is activated with EDC/HOBt for 30 minutes before adding piperazine-1-carboxamide, yielding the coupled product after 4–6 hours at room temperature. Yields range from 65% to 78%, with purification via silica gel chromatography.
Microwave-Assisted Coupling
Recent adaptations utilize microwave irradiation to accelerate the reaction. Under 100 W at 80°C, coupling completes in 15–20 minutes, improving yields to 80–85% while reducing side-product formation.
Functionalization with the Trifluoromethylphenyl Group
The 2-(trifluoromethyl)phenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
SNAr with Trifluoromethylbenzene Derivatives
Reacting the intermediate piperazine carboxamide with 1-fluoro-2-(trifluoromethyl)benzene in the presence of potassium carbonate (K₂CO₃) in DMF at 120°C for 6 hours installs the aryl group. The electron-withdrawing trifluoromethyl group activates the benzene ring for substitution, though competing side reactions may require careful stoichiometric control.
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, palladium catalysts such as Pd(OAc)₂ with Xantphos ligand enable coupling between aryl halides and piperazine derivatives. This method achieves >90% selectivity for the ortho-trifluoromethyl position but requires anhydrous conditions and inert atmospheres.
Purification and Characterization
Final purification typically involves recrystallization from ethanol/water mixtures or preparative HPLC. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while high-performance liquid chromatography (HPLC) ensures >98% purity .
Q & A
Basic: What synthetic strategies are employed to construct the pyrazolo[1,5-a]pyridine-3-carbonyl core?
Answer: The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclization of enamine precursors with hydrazine hydrate. For example, hydrazine reacts with α,β-unsaturated ketones under reflux in ethanol (80°C, 6–8 hours) to form the pyrazolo[1,5-a]pyridine core. Subsequent acylation with chloroformate or acid chlorides introduces the 3-carbonyl group. Solvent choice (e.g., DMF vs. toluene) and temperature control are critical to suppress side reactions like over-cyclization .
Basic: How is the piperazine-1-carboxamide moiety functionalized with the 2-(trifluoromethyl)phenyl group?
Answer: The N-aryl substitution is achieved via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as the catalyst system. Alternatively, Ullmann coupling with 2-(trifluoromethyl)iodobenzene and CuI in DMSO at 100°C for 12 hours yields the target arylpiperazine. Carboxamide formation follows via reaction with triphosgene and the appropriate aniline derivative in dichloromethane .
Advanced: What analytical techniques resolve structural ambiguities in polycyclic pyrazolo-pyridine systems?
Answer: High-resolution ¹H-¹³C HMBC NMR identifies heterocyclic connectivity by correlating quaternary carbons with adjacent protons. For regiochemical confirmation, NOESY experiments distinguish between [1,5-a] and [1,2-a] isomers. X-ray crystallography (resolution <0.8 Å) provides definitive proof of molecular geometry, while HRMS (mass error <2 ppm) validates molecular formula .
Advanced: How do reaction conditions influence competing pathways during pyrazolo[1,5-a]pyridine synthesis?
Answer: Elevated temperatures (>100°C) in polar aprotic solvents (e.g., DMF) favor dimerization byproducts via Michael addition, reducing yields by 30–40%. Lower temperatures (60–80°C) in ethanol suppress side reactions, achieving >75% purity. Catalyst screening (e.g., ZnCl₂ vs. BF₃·Et₂O) also modulates regioselectivity, with ZnCl₂ favoring the desired [1,5-a] isomer .
Basic: What spectroscopic methods confirm the presence of the trifluoromethyl group?
Answer: ¹⁹F NMR exhibits a characteristic triplet (δ = -62.5 ppm, J = 9.8 Hz) for the CF₃ group. IR spectroscopy shows C-F stretches at 1120–1170 cm⁻¹. Elemental analysis (calculated vs. observed: F% = 16.2 ± 0.3%) and XPS (F1s binding energy = 688 eV) provide complementary verification .
Advanced: What computational approaches predict the bioactivity of this compound?
Answer: Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., kinase domains) identifies key binding interactions (ΔG < -9 kcal/mol). MD simulations (50 ns trajectories) assess stability of ligand-protein complexes. QSAR models using Hammett σ values (R² = 0.89) and ClogP (>3.5) correlate substituent effects with IC₅₀ data .
Basic: How is intermediate purity monitored during multi-step synthesis?
Answer: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) ensures ≥95% purity for critical intermediates. TLC (silica gel, ethyl acetate/hexane 3:7) provides rapid qualitative checks. For trifluoromethyl-containing intermediates, ¹⁹F NMR quantifies residual impurities .
Advanced: What mechanistic insights explain regioselectivity in pyrazolo[1,5-a]pyridine formation?
Answer: DFT calculations (B3LYP/6-31G*) reveal a six-membered transition state where hydrazine’s nucleophilic nitrogen attacks the α-carbon of the enamine. Conjugation with the pyridine ring lowers activation energy (ΔG‡ = 24.3 kcal/mol), favoring [1,5-a] regioselectivity over [1,2-a] by a 7:1 ratio .
Basic: What strategies optimize yield in the final carboxamide coupling step?
Answer: Activation of the carboxylic acid with HATU/DIPEA in DMF (0°C to RT, 4 hours) achieves >80% coupling efficiency. Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time by 60%. Excess amine (1.5 eq.) and molecular sieves (4Å) minimize hydrolysis side reactions .
Advanced: How do structural modifications impact metabolic stability?
Answer: Introducing electron-withdrawing groups (e.g., CF₃) at the 2-phenyl position reduces CYP3A4-mediated oxidation (t₁/₂ increases from 2.1 to 6.8 hours). Piperazine N-methylation enhances microsomal stability (remaining parent compound: 85% vs. 45% at 1 hour) by blocking dealkylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
